molecular formula C16H15N3O2 B7786094 (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one

(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one

Cat. No.: B7786094
M. Wt: 281.31 g/mol
InChI Key: JHHZNAUGYBXEBO-OBGWFSINSA-N
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Description

The compound with the identifier “(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one” is a chemical substance listed in the PubChem database

Preparation Methods

Industrial Production Methods: Industrial production methods for (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow processes, which allow for the continuous production of the compound, reducing the time and cost associated with batch processing .

Chemical Reactions Analysis

Types of Reactions: (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets. In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one include those with related chemical structures and properties. These compounds may share similar functional groups or core structures, leading to comparable reactivity and applications .

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .

Properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-17-11-7-9-12(21-2)10-8-11/h3-10,17H,1-2H3/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZNAUGYBXEBO-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)OC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)OC)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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